N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The pyrrolidine ring, for example, is a five-membered ring with nitrogen, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. Pyrrolidine derivatives, for example, are widely used in drug discovery and can undergo a variety of reactions .Scientific Research Applications
Tandem Conjugate Addition-Elimination Reactions
Chiral pyrrolidinyl sulfonamides have been shown to promote the conjugate addition-elimination reaction between activated allylic bromides and 1,3-dicarbonyl compounds. These reactions achieve high enantioselectivities and yield highly functionalized products. Such products can lead to a variety of enantiomerically pure compounds through simple transformations, hinting at the potential for N1-allyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide to participate in or catalyze similar reactions (Junye Xu et al., 2008).
Synthesis of C-Vinylaziridines
The reactivity of allylic sulfonium and arsonium salts with N-sulfonylimines under phase-transfer conditions or with preformed ylides at low temperatures has been explored to produce vinylaziridines. This suggests that related sulfonamide compounds could be utilized in generating structurally complex aziridines with potential applications in synthetic chemistry (An-Hu Li et al., 1996).
Oxidant-Free Oxidative Cross-Coupling
An oxidant-free dehydrogenative sulfonylation process for the construction of allylic sulfones from olefins and sulfinic acids has been developed, utilizing eosin Y as a photosensitizer. This process, featuring low-cost metal catalysts and atom economy, demonstrates the potential for sulfonamide-based compounds in sustainable synthetic methodologies (Guoting Zhang et al., 2016).
Coupling of Terminal Alkynes with Aryl Halides
Research into catalyzed coupling reactions of terminal alkynes with aryl halides has identified specific ligands, such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, as effective for these purposes. This highlights the broader utility of oxalamide derivatives in facilitating diverse coupling reactions, which may extend to compounds like this compound (Ying Chen et al., 2023).
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h4,7-8,11,15H,1,5-6,9-10,12H2,2-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGWZKGWBVERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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